molecular formula C12H10N2O5 B1626735 Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate CAS No. 78979-63-2

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No.: B1626735
CAS No.: 78979-63-2
M. Wt: 262.22 g/mol
InChI Key: JNLOOVCJFBYWCV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate is an organic compound belonging to the oxazole family It is characterized by the presence of an oxazole ring substituted with an ethyl ester group at the 4-position and a 4-nitrophenyl group at the 2-position

Scientific Research Applications

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and polymers.

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for research on Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate and similar oxazole derivatives are vast. Given their wide range of biological activities, these compounds are of significant interest in medicinal chemistry. Future research could focus on synthesizing new oxazole derivatives and investigating their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate.

    Substitution: 2-(4-nitrophenyl)oxazole-4-carboxylic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: Similar structure but with different substitution patterns on the oxazole ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(4-nitrophenyl)oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their functional groups and substitution patterns .

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLOOVCJFBYWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508815
Record name Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78979-63-2
Record name Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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